4-(Ethoxymethyl)piperidine oxalate
Description
4-(Ethoxymethyl)piperidine oxalate (CAS: 1177314-31-6) is a piperidine derivative with the molecular formula C₈H₁₇NO·C₂H₂O₄ and a molecular weight of 233.3 g/mol . Structurally, it features a piperidine ring substituted with an ethoxymethyl group (-CH₂-O-C₂H₅) at the 4-position, paired with an oxalate counterion. This compound is commercially available (e.g., Combi-Blocks QA-7191) and is characterized by its non-hazardous safety profile under standard handling conditions .
Properties
Molecular Formula |
C10H19NO5 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
4-(ethoxymethyl)piperidine;oxalic acid |
InChI |
InChI=1S/C8H17NO.C2H2O4/c1-2-10-7-8-3-5-9-6-4-8;3-1(4)2(5)6/h8-9H,2-7H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
PVXBPPXWNOZNOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1CCNCC1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Bulkiness : Bulky groups (e.g., biphenyl in Compound 11) correlate with higher molecular weights and melting points due to increased van der Waals interactions .
- Ether vs. Ketone Groups : Compound 12, with a ketone moiety, has a lower melting point (129–132°C) compared to Compound 11 (213–215°C), likely due to reduced hydrogen-bonding capacity .
- Halogen Effects : Fluorine or chlorine substituents (e.g., in compounds) enhance metabolic stability but may reduce solubility .
Receptor Targeting
- Dopamine D2 Antagonists : Compounds 23 and 24 () exhibit selectivity for dopamine D2 receptors, attributed to their benzofuran/benzothiophene groups .
- Histamine H3 Receptor Ligands: Piperidine oxalates with phenoxypropyl chains () show dual activity as histamine H3 receptor ligands and monoamine oxidase B (MAO-B) inhibitors, critical for neurodegenerative disease research .
Pharmacokinetic Considerations
- Pan-Assay Interference Compounds (PAINS): None of the analogs in exhibit PAINS properties, suggesting suitability for high-throughput screening .
- Blood-Brain Barrier (BBB) Penetration : Compounds with smaller substituents (e.g., ethoxymethyl) may have better BBB permeability compared to bulkier analogs .
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